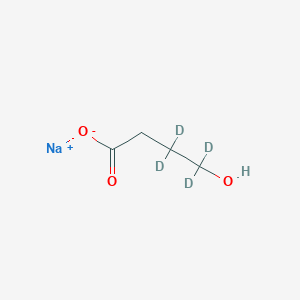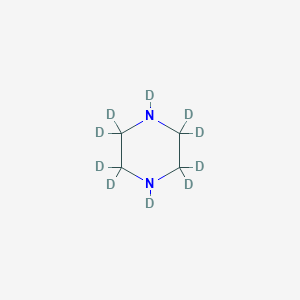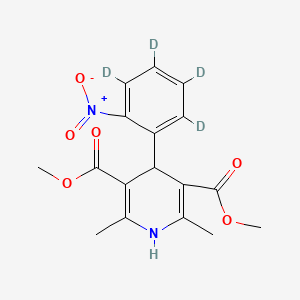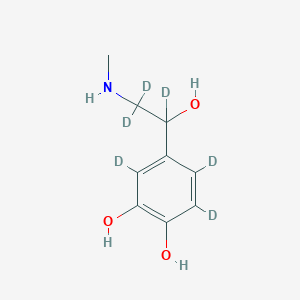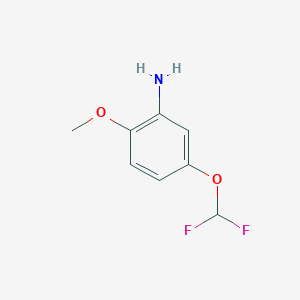
Metarrestin
描述
科学研究应用
ML246 具有广泛的科学研究应用:
化学: 用作工具化合物来研究核仁周围区及其在癌细胞生物学中的作用。
生物学: 研究其对细胞过程(如自噬和 RNA 转录)的影响.
医学: 在治疗转移性癌症(包括卵巢癌和胰腺癌)的临床前研究中显示出潜力.
工业: 在新癌症治疗剂和诊断工具开发中的潜在应用.
作用机制
ML246 通过扰乱核仁结构并抑制 RNA 聚合酶 I 转录来发挥其作用。这种抑制部分归因于其与翻译延伸因子 eEF1A2 的相互作用。 通过靶向核仁周围区,ML246 有效地阻止了小鼠癌症模型中的转移发展并延长了生存期 . 此外,ML246 诱导自噬,这有助于清除阿尔茨海默病模型中的淀粉样蛋白寡聚体 .
生化分析
Biochemical Properties
Metarrestin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a substrate of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and is also directly glucuronidated in mini-pigs . This compound disrupts the nucleolar structure and inhibits RNA polymerase I transcription, at least in part by interacting with the translation elongation factor eEF1A2 . These interactions are essential for its anti-metastatic properties.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It disassembles PNCs in multiple cancer cell lines, inhibits invasion in vitro, and suppresses metastatic development in mouse models of human cancer . This compound influences cell function by disrupting nucleolar structure, inhibiting RNA polymerase I transcription, and interacting with eEF1A2 . These actions impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-metastatic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to disassemble PNCs, inhibit RNA polymerase I transcription, and interact with eEF1A2 . By disrupting the nucleolar structure, this compound prevents the formation of PNCs, which are associated with metastatic behaviors of cancer cells . This inhibition of RNA polymerase I transcription and interaction with eEF1A2 are critical for its anti-metastatic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from multiple species, including humans . It has shown low to moderate clearance and high bioavailability in various species . Long-term effects on cellular function include the suppression of metastatic development and extended survival in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In several animal models of human cancers, this compound robustly reduced cancer metastasis or prevented it completely, resulting in increased life span . High doses of this compound can cause neurological side effects, and safety mechanisms have been incorporated into clinical trial designs to protect patients .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by CYP3A4 . It is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from multiple species . Biotransformation is the major elimination process for this compound, with low drug–drug interaction potential on CYP-mediated metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues with high permeability and moderate efflux ratio . It has a large volume of distribution and greater than 80% oral bioavailability in all species tested . The compound is metabolically stable and shows low to moderate clearance .
Subcellular Localization
This compound’s subcellular localization involves its targeting of the PNC within the nucleus . By disassembling PNCs, this compound disrupts the nucleolar structure and inhibits RNA polymerase I transcription . This localization is crucial for its anti-metastatic activity, as it selectively targets metastatic cancer cells while sparing healthy cells .
准备方法
ML246 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括:
步骤 1: 通过一系列缩合反应形成核心结构。
步骤 2: 通过取代反应引入官能团。
步骤 3: 纯化和结晶以获得高纯度的最终产物.
ML246 的工业生产方法仍在开发中,但它们通常遵循类似的合成路线,并针对大规模生产进行优化。 用于药代动力学研究的有效样品制备涉及一步蛋白质沉淀,并通过磷脂过滤板进行洗脱 .
化学反应分析
ML246 经历各种化学反应,包括:
氧化: ML246 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以改变 ML246 上的官能团,从而改变其活性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 这些反应形成的主要产物是具有修饰官能团的 ML246 衍生物,这些衍生物可能增强其生物活性 .
相似化合物的比较
ML246 在其对核仁周围区的特异性靶向方面是独一无二的。类似的化合物包括:
放线菌素 D: 抑制 RNA 聚合酶 I,但对 RNA 合成有更广泛的影响。
CX-5461: 另一种 RNA 聚合酶 I 抑制剂,具有不同的分子靶点和途径。
苯并咪唑衍生物: 这些化合物也靶向核仁功能,但特异性和功效各不相同.
属性
IUPAC Name |
4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXAUJFLWRPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443414-10-5 | |
| Record name | ML-246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443414105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ML-246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6A9F9DSX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


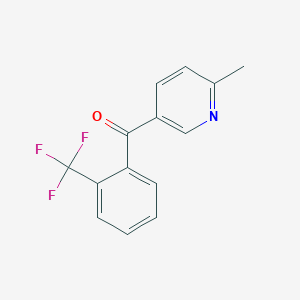
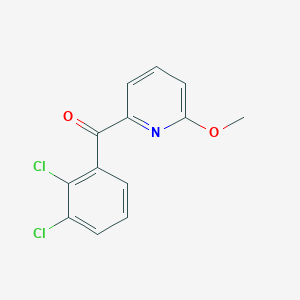
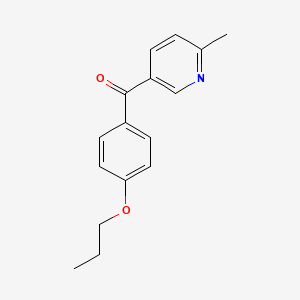
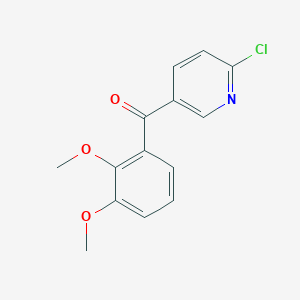

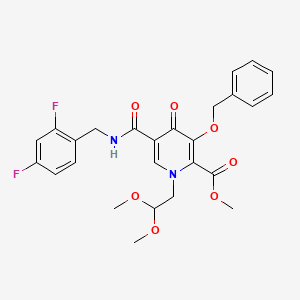
![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)
![8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1421541.png)
